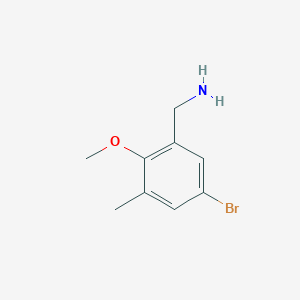

5-Bromo-2-methoxy-3-methylbenzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(5-bromo-2-methoxy-3-methylphenyl)methanamine |

InChI |

InChI=1S/C9H12BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,5,11H2,1-2H3 |

InChI Key |

VRIJPQBIWSVLNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)CN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methoxy 3 Methylbenzylamine and Precursor Compounds

Strategies for Aromatic Ring Functionalization and Precursor Synthesis

The assembly of the core aromatic structure of 5-bromo-2-methoxy-3-methylbenzylamine necessitates controlled and regioselective reactions to introduce the various substituents onto the benzene (B151609) ring.

Regioselective Bromination Protocols for Substituted Anisoles and Related Aromatic Systems

The introduction of a bromine atom at a specific position on an aromatic ring is a critical step in the synthesis of many precursors. The methoxy (B1213986) group in anisole (B1667542) and its derivatives is an ortho-, para-directing activator for electrophilic aromatic substitution. nih.govrsc.org The challenge lies in achieving high regioselectivity, particularly in the presence of other substituents.

Common brominating agents for these systems include N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724), which offers a mild and highly para-selective method for brominating methoxybenzenes. nih.gov Where the para-position is blocked, bromination typically occurs at the ortho position. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity of electrophilic aromatic bromination on substituted benzenes, ascribing the ortho/para directing effect of the methoxy group to a combination of strong electron delocalization and attractive interactions. rsc.org

For instance, the electrophilic bromination of anisole using NBS in acetonitrile has been shown to yield exclusively 1-bromo-4-methoxybenzene. nih.gov In cases where more complex substitution patterns are desired, sequential ortho-alumination followed by electrophilic halogenation can provide a route to otherwise difficult-to-access isomers. rsc.org

Introduction of Methoxy and Methyl Moieties onto Aromatic Scaffolds

The methoxy and methyl groups are fundamental components of the target molecule's precursors. The methoxy group is often introduced via nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide. This is a common strategy in the synthesis of methoxylated pyridines and benzaldehydes.

The methyl group can be incorporated through various methods. One common approach involves the use of an organometallic reagent, such as an organolithium or Grignard reagent, followed by quenching with a methylating agent. Alternatively, a pre-existing methyl group on a starting material can be carried through the synthetic sequence. For example, the synthesis of 3-bromo-5-methylbenzoic acid starts from 1-bromo-3,5-dimethylbenzene (B43891), where one of the methyl groups is subsequently oxidized. chemicalbook.com

Synthesis of Benzaldehyde and Benzoic Acid Precursors

The synthesis of appropriately substituted benzaldehydes and benzoic acids is pivotal for the eventual construction of this compound.

5-bromo-2-hydroxy-3-methoxybenzaldehyde : While specific synthetic details are not extensively documented in the provided results, this compound is commercially available. wikipedia.org Its synthesis would likely involve the formylation of a corresponding 4-bromo-2-methoxyphenol (B1221611) derivative.

5-bromo-2-methoxybenzaldehyde (B189313) : This compound can be synthesized from p-bromoanisole. nih.gov The reaction involves cooling a solution of p-bromoanisole in methylene (B1212753) chloride and adding titanium tetrachloride, followed by the dropwise addition of 1,1-dichloromethyl methyl ether. nih.gov The reaction is then quenched with sodium bicarbonate to yield the desired product. nih.gov

3-bromo-2-methoxy-5-methylbenzoic acid : A synthetic route to a related compound, 3-bromo-5-methylbenzoic acid, involves the oxidation of one of the methyl groups of 1-bromo-3,5-dimethylbenzene using potassium permanganate (B83412) in a mixture of pyridine (B92270) and water. chemicalbook.com A similar strategy could be envisioned starting from a methoxylated analogue. Another approach involves the hydrolysis of a corresponding methyl ester, such as methyl 3-bromo-2-methylbenzoate, using a base like lithium hydroxide. chemicalbook.com The synthesis of 2-bromo-5-methoxybenzoic acid has also been reported, starting from m-methoxybenzoic acid and using N-bromosuccinimide as the brominating agent in the presence of a catalyst system. google.com

Synthetic Routes to Brominated Pyridine Analogues

While not direct precursors to this compound, the synthesis of brominated pyridine analogues illustrates similar synthetic principles that can be applied to benzene systems.

5-bromo-2-methoxypyridine : This compound can be prepared from 2,5-dibromopyridine (B19318). chemicalbook.comchemicalbook.com A common method involves reacting 2,5-dibromopyridine with sodium methoxide in methanol. chemicalbook.comchemicalbook.com The greater reactivity of the bromine atom at the 2-position of the pyridine ring allows for selective substitution. An alternative synthesis involves the direct bromination of 2-methoxypyridine. guidechem.com

5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid : An efficient synthesis of this complex pyridine derivative has been described, starting from methyl 2,6-dichloropyridine-3-carboxylate. nih.govpharm.or.jp The synthesis involves a series of regioselective substitutions, first introducing a thioether at the 6-position, followed by methoxylation, oxidation of the thioether to a sulfoxide, and finally nucleophilic substitution with methylamine (B109427) to install the methylamino group. nih.govpharm.or.jp Bromination is then carried out, followed by hydrolysis of the ester to yield the final carboxylic acid. nih.govpharm.or.jp

Methodologies for Benzylic Amine Moiety Construction

The final key transformation in the synthesis of this compound is the introduction of the primary amine at the benzylic position.

Reductive Amination Pathways for Aldehyde and Ketone Intermediates

Reductive amination is a widely used and effective method for converting aldehydes and ketones into amines. wikipedia.org This process typically involves two main steps: the reaction of the carbonyl compound with an amine source to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. wikipedia.org

For the synthesis of a primary amine like this compound, the aldehyde precursor (5-bromo-2-methoxy-3-methylbenzaldehyde) would be reacted with an ammonia (B1221849) equivalent. Common reagents for this transformation include hydroxylammonium chloride or aqueous ammonia. tandfonline.comorganic-chemistry.org A variety of reducing agents can be employed for the subsequent reduction of the imine intermediate. These include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.com One-pot procedures have been developed that combine the amination and reduction steps, offering an efficient route to primary amines from aldehydes. tandfonline.com For example, a one-pot, two-step reductive amination of aldehydes can be carried out using hydroxylammonium chloride for the amination step, followed by reduction with a zinc/hydrochloric acid system. tandfonline.com Iron-catalyzed reductive amination of aldehydes using ammonia has also been reported as a sustainable method. nih.gov

Amine Functionalization Techniques on Benzylic Halides or Alcohols

The synthesis of this compound can be effectively achieved by introducing the amine functionality onto a pre-functionalized benzyl (B1604629) ring, specifically a benzylic halide or a benzylic alcohol.

From Benzylic Halides: The corresponding benzylic halide, 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene bldpharm.com, serves as a key precursor. Several classical methods can be employed for its amination:

Gabriel Synthesis: This method involves the reaction of the benzylic halide with potassium phthalimide (B116566), followed by hydrolysis or hydrazinolysis to release the primary amine. This is a robust method for avoiding the over-alkylation common in direct amination.

Azide (B81097) Reduction: The benzylic halide can be converted to a benzyl azide via nucleophilic substitution with sodium azide. The subsequent reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄), yields the desired benzylamine (B48309).

Direct Amination: Direct reaction with ammonia can be used, although it often leads to a mixture of primary, secondary, and tertiary amines. To improve selectivity for the primary amine, a large excess of ammonia is typically required.

From Benzylic Alcohols: An alternative precursor is 5-Bromo-2-methoxy-3-methylbenzyl alcohol. This alcohol can be synthesized via the reduction of the corresponding aldehyde, 5-bromo-2-methoxy-3-methylbenzaldehyde (B3104036), using a reducing agent like sodium borohydride (NaBH₄) nih.gov. Once the alcohol is obtained, it can be converted to the benzylamine through methods such as:

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an amine using a phthalimide or an azide source under mild conditions with triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

Reductive Amination of the Aldehyde: While not a direct functionalization of the alcohol, the precursor aldehyde can undergo direct reductive amination. This one-pot reaction involves treating the aldehyde with an ammonia source and a reducing agent. ias.ac.in

Conversion of Carboxylic Acid Derivatives to Benzylamines via Amide Reduction

A reliable route to this compound involves the reduction of a corresponding carboxylic acid derivative, most commonly an amide. This pathway begins with 5-bromo-2-methoxy-3-methylbenzoic acid.

The synthesis proceeds in two main steps:

Amide Formation: The carboxylic acid is first converted into a more reactive acyl derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester. This intermediate is then reacted with ammonia or an ammonia equivalent to form 5-bromo-2-methoxy-3-methylbenzamide. uni.lu

Amide Reduction: The resulting primary amide is then reduced to the target benzylamine. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is a classic and effective reagent for this purpose. Alternatively, borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), can also achieve this reduction, sometimes with different functional group tolerance.

This method is advantageous due to the high yields often associated with amide reduction and the ready availability of methods to synthesize the precursor carboxylic acid from substituted toluenes. chemicalbook.com

Multi-Step Synthesis Design and Elaboration (e.g., convergent and divergent synthetic pathways)

The construction of a polysubstituted aromatic compound like this compound requires careful strategic planning. Both linear and more complex synthetic designs, such as convergent and divergent pathways, can be conceptualized.

Linear Synthesis: A straightforward linear approach might start with 2-methoxy-3-methyltoluene. This precursor would undergo electrophilic bromination, where the directing effects of the methoxy and methyl groups would need to be carefully considered to achieve the desired 5-bromo isomer. Subsequent benzylic bromination followed by amination (as described in 2.2.2) or formylation followed by reductive amination would complete the synthesis.

Convergent Synthesis: A convergent strategy improves efficiency by preparing key fragments of the molecule separately before combining them in a late-stage step. sci-hub.se For this target, a potential convergent synthesis could involve:

Fragment A Synthesis: Preparation of a suitably functionalized aromatic piece, for example, 3,5-dibromo-2-methoxytoluene.

Divergent Synthesis: In a divergent approach, a common, late-stage intermediate is synthesized and then used to create a library of related compounds. wikipedia.org For instance, 5-bromo-2-methoxy-3-methylbenzaldehyde could be a key pluripotent intermediate. This aldehyde could be converted to:

The target benzylamine via reductive amination.

The corresponding benzyl alcohol via reduction.

The benzoic acid via oxidation. Each of these products could then be further diversified, demonstrating the utility of a divergent strategy in medicinal chemistry for exploring structure-activity relationships.

Exploration of Regioselectivity and Stereoselectivity in Synthesis (e.g., asymmetric transformations in related benzylamines)

Regioselectivity: The regiochemical outcome is critical in the synthesis of polysubstituted benzenes. youtube.com In the synthesis of the core aromatic structure of this compound, the introduction of the bromine atom is a key step. Starting from 2-methoxy-3-methylanisole (or a related precursor), the methoxy group (a strong ortho-, para-director) and the methyl group (a weak ortho-, para-director) would both direct an incoming electrophile (Br⁺). The position para to the powerful methoxy director and ortho to the methyl group is sterically accessible, favoring the formation of the desired 5-bromo isomer. However, careful control of reaction conditions is necessary to minimize the formation of other regioisomers.

Stereoselectivity: The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are highly relevant in the broader context of benzylamine synthesis, as many bioactive molecules are chiral benzylamines. nih.govsigmaaldrich.com Asymmetric transformations in related systems provide insight into how chirality could be introduced if a substituent were present on the benzylic carbon.

Asymmetric Hydroarylation: Nickel-hydride (NiH) catalyzed asymmetric hydroarylation of N-acyl enamines has been shown to be an effective method for producing enantioenriched benzylamines. nih.govsemanticscholar.org This process uses a chiral ligand to control the enantioselectivity of the C-C bond formation. researchgate.net

Asymmetric Aza-Friedel-Crafts Reaction: The copper-catalyzed enantioselective aza-Friedel-Crafts reaction between phenols and N-sulfonyl aldimines is another powerful method for accessing chiral secondary benzylamines with high enantioselectivity. nih.gov

These asymmetric methods highlight the advanced catalytic systems available for creating specific stereoisomers in compounds structurally related to the target molecule.

Optimization of Reaction Conditions and Yields Utilizing Statistical Design Approaches (e.g., Orthogonal Experimental Design)

Optimizing the yield and purity of this compound is crucial for an efficient synthesis. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and reagent stoichiometry. Statistical methods like Orthogonal Experimental Design (OED) provide a structured approach to optimization, allowing for the simultaneous investigation of multiple variables and their interactions while minimizing the number of required experiments.

For example, in a key step like the reductive amination of 5-bromo-2-methoxy-3-methylbenzaldehyde, several factors could be optimized. A hypothetical OED table might explore variables to maximize the yield of the primary amine.

Table 1: Hypothetical Orthogonal Experimental Design for Reductive Amination

| Experiment | Reducing Agent (A) | Ammonia Source (B) | Temperature (°C) (C) | Solvent (D) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | NH₄OAc | 25 | Dichloromethane | 65 |

| 2 | NaBH(OAc)₃ | NH₃ in MeOH | 40 | Methanol | 72 |

| 3 | NaBH₃CN | NH₄OAc | 0 | Methanol | 58 |

| 4 | NaBH₃CN | NH₃ in MeOH | 25 | Dichloromethane | 68 |

| 5 | NaBH(OAc)₃ | NH₄OAc | 0 | Methanol | 62 |

| 6 | NaBH(OAc)₃ | NH₃ in MeOH | 25 | Dichloromethane | 85 |

| 7 | NaBH₃CN | NH₄OAc | 40 | Dichloromethane | 60 |

By analyzing the results from such an experimental array, the optimal conditions can be determined. For instance, the data might reveal that using NaBH(OAc)₃ as the reducing agent with methanolic ammonia at room temperature gives the highest yield. researchgate.net This statistical approach is more efficient than traditional one-variable-at-a-time optimization.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 Methoxy 3 Methylbenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

A ¹H NMR spectrum for 5-Bromo-2-methoxy-3-methylbenzylamine would be expected to show distinct signals for each unique proton in the molecule. Key features to be analyzed would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in a specific region, as would the protons of the methoxy (B1213986), methyl, and aminomethyl groups.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of signals due to the influence of neighboring protons, which helps to establish the connectivity of the molecule.

Coupling Constants (J): The distance between the peaks in a split signal, providing further information on the spatial relationship between coupled protons.

Without experimental data, a table of expected ¹H NMR values cannot be accurately generated.

Carbon (¹³C) NMR Spectroscopy for Carbon Backbone Confirmation

A ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, this would involve identifying the chemical shift for each of the nine unique carbon atoms. This would confirm the presence of the substituted benzene (B151609) ring, as well as the methoxy, methyl, and aminomethyl carbons. A data table detailing these specific shifts is not available.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are used to further elucidate complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to map out the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Specific correlation data for this compound is not documented in the available literature.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of this compound would provide the mass-to-charge ratio (m/z) of the molecular ion, which would confirm its molecular formula (C₉H₁₂BrNO). The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragmentation pattern could help to confirm the structure. However, specific LC-MS data, including retention time and fragmentation patterns, are not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to LC-MS, GC-MS would provide molecular weight and fragmentation information. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of fragments such as the aminomethyl group or the methyl group from the methoxy moiety. This data would be compared to spectral libraries for identification. A specific GC-MS analysis for this compound, including its retention index and mass spectrum, was not found.

Prediction and Analysis of Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is an important identifier in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and improving confidence in compound identification. For novel compounds like this compound, where experimental CCS values may not be available, computational and machine learning-based prediction methods are invaluable. acs.orgnih.govnih.gov

Various computational tools and machine learning models have been developed to predict CCS values for small molecules with a high degree of accuracy. mdpi.comacs.orgnih.gov These methods typically use the compound's 2D or 3D structure as input and employ algorithms trained on large datasets of experimentally determined CCS values. acs.orgnih.govmdpi.com Machine learning approaches, such as graph attention networks and gradient boosting models, have demonstrated the ability to predict CCS values with median relative errors often below 2%. acs.orgnih.govmdpi.com

The prediction process for this compound would involve the following general steps:

Generation of the compound's 3D conformation.

Calculation of various molecular descriptors that represent its structural and chemical properties.

Input of these descriptors into a trained machine learning model to predict the CCS value.

The predicted CCS value can then be used to create a reference library for the identification of this compound in complex mixtures when analyzed by IM-MS, aiding in distinguishing it from isomers and other structurally similar compounds. bruker.com

Table 1: Computational Approaches for CCS Value Prediction

| Prediction Method | Description | Typical Accuracy (Median Relative Error) |

|---|---|---|

| Machine Learning (e.g., MGAT-CCS, DarkChem) | Utilizes algorithms trained on large experimental CCS databases to predict values from molecular structures. acs.orgnih.govmdpi.com | < 2-3% acs.orgnih.govmdpi.com |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of chemical compounds. The choice of method depends on the analyte's properties, such as polarity, volatility, and ionic character.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method would be most suitable for this compound due to its aromatic structure and moderate polarity.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.comnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comthermofisher.cn Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the compound and any potential impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance, typically around 210-280 nm. sielc.com

Table 2: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) |

| Mobile Phase B | Acetonitrile or Methanol sielc.com |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm sielc.com |

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound by GC can be challenging. The polar nature of the amine group can lead to peak tailing and adsorption on the stationary phase, resulting in poor chromatographic performance and low sensitivity. nih.govnih.govchromforum.orglabrulez.com

To overcome these issues, several strategies can be employed:

Derivatization: The primary amine group can be derivatized to a less polar functional group, such as an amide or a silyl derivative. nih.goviu.edujfda-online.comphenomenex.com This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity. iu.edujfda-online.com

Specialized Columns: The use of base-deactivated columns or columns specifically designed for amine analysis (e.g., wax-based or amine-specific phases) can minimize interactions between the analyte and the stationary phase, improving peak symmetry. nih.govshimadzu.com

A flame ionization detector (FID) is a suitable choice for detection as it is a universal detector for organic compounds and provides a response proportional to the mass of carbon in the analyte.

Table 3: GC-FID Considerations for this compound Analysis

| Parameter | Recommendation |

|---|---|

| Column | Base-deactivated or Amine-specific column (e.g., Carbowax Amine) |

| Injection | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient from a low initial temperature to a final temperature sufficient to elute the compound. |

| Detector | Flame Ionization Detector (FID) |

| Sample Preparation | Derivatization (e.g., acylation or silylation) may be necessary. nih.goviu.eduphenomenex.com |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with sub-2 µm particles. This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. ptfarm.plasiapharmaceutics.infomdpi.com These advantages make UPLC an excellent choice for the high-throughput analysis and purity determination of pharmaceutical intermediates like this compound. asiapharmaceutics.infospectralabsci.com

The principles of separation in UPLC are the same as in HPLC, so a reversed-phase method similar to the one described for HPLC would be applicable. However, the UPLC system operates at much higher pressures to accommodate the smaller particle size and maintain optimal flow rates. The reduced analysis time is particularly beneficial for quality control applications where a large number of samples need to be analyzed. spectralabsci.com

Table 4: Advantages of UPLC for this compound Analysis

| Feature | Advantage over HPLC |

|---|---|

| Higher Resolution | Better separation of impurities from the main compound. ptfarm.plasiapharmaceutics.info |

| Faster Analysis Time | Increased sample throughput. ptfarm.plspectralabsci.com |

| Increased Sensitivity | Lower detection limits for impurities. ptfarm.plasiapharmaceutics.info |

| Reduced Solvent Consumption | Lower operational costs and more environmentally friendly. ptfarm.pl |

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.orgnih.govyoutube.com As a benzylamine (B48309), this compound will be protonated in an acidic buffer, forming a positive ion. This makes it an ideal candidate for analysis by CZE.

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The protonated this compound will migrate towards the cathode at a rate determined by its electrophoretic mobility and the electroosmotic flow of the buffer. CZE offers very high separation efficiencies and requires only minute amounts of sample and reagents. nih.govsciex.com

Table 5: Proposed CZE Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica |

| Background Electrolyte | Acidic buffer (e.g., phosphate or acetate buffer, pH < 5) |

| Separation Voltage | 15-30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV-Vis (indirect or direct) |

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹. orgchemboulder.comorgchemboulder.com The asymmetric stretch occurs at a higher frequency than the symmetric stretch. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene (B1212753) groups) will be observed just below 3000 cm⁻¹. vscht.cz

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.comorgchemboulder.com

Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the region of 1335-1250 cm⁻¹. orgchemboulder.comorgchemboulder.com

C-O Stretching: The C-O stretching of the methoxy group will likely appear as a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Analysis of the FTIR spectrum allows for the confirmation of the presence of the amine, aromatic ring, methoxy, and bromo functional groups, thereby verifying the identity of the compound. researchgate.net

Table 6: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3400-3250 (two bands) orgchemboulder.com |

| Primary Amine | N-H Bend | 1650-1580 orgchemboulder.com |

| Aromatic Ring | C-H Stretch | > 3000 vscht.cz |

| Aromatic Ring | C=C Stretch | 1600-1450 vscht.cz |

| Alkyl Groups | C-H Stretch | < 3000 vscht.cz |

| Aromatic Amine | C-N Stretch | 1335-1250 orgchemboulder.comorgchemboulder.com |

| Methoxy Group | C-O Stretch | 1275-1200 and 1075-1020 |

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing the electronic transitions within a molecule, providing insights into its chromophoric system. For an aromatic compound like this compound, the benzene ring and its substituents constitute the primary chromophore.

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the benzene ring. The substitution pattern on the ring, including the bromo, methoxy, methyl, and aminomethyl groups, influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima.

Typically, benzene and its simple alkyl derivatives show a strong absorption band around 200-210 nm and a weaker, fine-structured band between 250-270 nm. The presence of auxochromes, such as the methoxy (-OCH3) and amino (-NH2) groups, which possess non-bonding electrons, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The bromine atom, also an auxochrome, would further modulate these electronic transitions.

A hypothetical UV-Vis spectrum would be recorded by dissolving a precise concentration of the compound in a suitable transparent solvent, such as ethanol or cyclohexane, and measuring its absorbance across the UV-Vis range (typically 200-800 nm).

Interactive Data Table: Expected UV-Vis Absorption Data

| Parameter | Expected Value | Solvent |

| λmax 1 | ~ 210-230 nm | Ethanol |

| εmax 1 | High | Ethanol |

| λmax 2 | ~ 270-290 nm | Ethanol |

| εmax 2 | Moderate to Low | Ethanol |

This table would be populated with experimental data upon analysis, providing a quantitative fingerprint of the compound's electronic structure.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would elucidate the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding and halogen bonding that dictate the crystal packing.

Detailed Research Findings:

A single crystal of this compound, grown from a suitable solvent, would be subjected to X-ray irradiation. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions are determined.

For substituted benzylamines, the crystal packing is often influenced by hydrogen bonds involving the amine group (N-H···N or N-H···O). In the case of this compound, potential hydrogen bond donors and acceptors include the amine and methoxy groups. The presence of the bromine atom also introduces the possibility of halogen bonding (C-Br···O or C-Br···N), which can significantly influence the solid-state assembly. The analysis would provide key crystallographic parameters.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Pbca |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| V (Å3) | Unit cell volume |

| Z | Molecules per unit cell |

This table would be populated with the refined crystallographic data, offering a complete picture of the solid-state structure.

Elemental Analysis and Titrimetric Methods for Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound and assessing its purity.

Detailed Research Findings:

The most common method for determining the elemental composition of organic compounds is combustion analysis. A small, accurately weighed sample of this compound would be combusted in a stream of oxygen at high temperature. The resulting combustion gases (CO2, H2O, N2, and HBr) are then separated and quantified by various detection methods. The mass percentages of carbon, hydrogen, nitrogen, and bromine can be determined from this data.

Titrimetric methods could also be employed to determine the purity of the benzylamine. For instance, an acid-base titration could be used to quantify the basic amine group. A known mass of the compound would be dissolved in a suitable solvent and titrated with a standardized acid solution to a defined endpoint, allowing for the calculation of the amine content and thus the purity.

Interactive Data Table: Theoretical Elemental Composition and Titrimetric Purity

| Element/Method | Theoretical Value (%) | Experimental Value (%) |

| Carbon (C) | 44.47 | To be determined |

| Hydrogen (H) | 5.60 | To be determined |

| Bromine (Br) | 36.98 | To be determined |

| Nitrogen (N) | 6.48 | To be determined |

| Oxygen (O) | 7.40 | To be determined |

| Purity (by Titration) | N/A | To be determined |

The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula (C9H12BrNO) to confirm the compound's identity and high purity.

Elucidation of Reaction Mechanisms and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which are key determinants of its chemical behavior.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to simulate the step-by-step process of a chemical reaction, including the identification of transient, high-energy structures known as transition states. This provides a deep understanding of the reaction mechanism and the factors that control its rate.

Mechanistic Studies on Electrophilic Aromatic Substitutions and Amination Reactions

Given the structure of 5-Bromo-2-methoxy-3-methylbenzylamine, it is expected to undergo electrophilic aromatic substitution reactions on the benzene (B151609) ring and various reactions involving the amine group. Computational studies could model these reactions to determine the most likely pathways. For example, in an electrophilic aromatic substitution, calculations could predict which position on the ring is most susceptible to attack by an electrophile by comparing the energies of the possible intermediate structures (sigma complexes). Similarly, for amination reactions, modeling could elucidate the mechanism of N-alkylation or N-acylation.

Theoretical Rationalization of Rearrangement Reactions (e.g., aziridine-azetidine rearrangements in related systems)

While not directly applicable to this compound itself, theoretical studies on related systems can provide insights into potential, albeit less common, reaction pathways. For instance, computational analysis of rearrangement reactions in similar amine-containing molecules, such as the interconversion of small nitrogen-containing rings like aziridines and azetidines, helps build a broader understanding of the fundamental principles governing such transformations. These studies typically involve mapping the potential energy surface to locate the transition states and intermediates that connect different isomers.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are highly accurate for single molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the behavior of larger systems and molecules in solution.

MM methods use a simpler, classical mechanics-based approach to calculate the energy of a molecule as a function of its geometry. This allows for rapid exploration of the different possible three-dimensional arrangements (conformations) of a molecule. For this compound, MM could be used to identify the most stable conformations arising from rotation around the single bonds.

MD simulations build upon this by simulating the movement of atoms and molecules over time. An MD simulation of this compound in a solvent would provide a dynamic picture of its conformational flexibility and its interactions with surrounding solvent molecules. This is crucial for understanding its behavior in a realistic chemical environment.

Exploration of Solvent Effects and Catalytic Influences on Reaction Thermodynamics and Kinetics

The synthesis and reactivity of substituted benzylamines, such as this compound, are significantly influenced by the reaction environment. The choice of solvent and the presence of a catalyst can profoundly alter the thermodynamics and kinetics of a reaction, thereby affecting the reaction rate, yield, and even the nature of the products formed. Theoretical and computational chemistry studies provide valuable insights into these effects at a molecular level.

The polarity of the solvent, its ability to form hydrogen bonds, and its coordinating properties can stabilize or destabilize reactants, transition states, and products to varying degrees. For instance, in nucleophilic substitution reactions involving benzylamines, polar protic solvents like methanol can solvate both the nucleophilic amine and the leaving group, influencing the reaction rate. A study on the reaction of para- and meta-substituted benzylamines with benzyl (B1604629) bromide in methanol revealed that the reaction follows a second-order path, and the rate is sensitive to the electronic nature of the substituents on the benzylamine (B48309). researchgate.net Electron-donating groups were found to increase the reaction rate, a principle that would apply to the methoxy (B1213986) and methyl groups in this compound. researchgate.net

Catalysts, on the other hand, provide an alternative reaction pathway with a lower activation energy. In the context of reactions involving benzylamines, various catalytic systems are employed. For example, the hydrogenation of benzonitrile to benzylamine can be efficiently catalyzed by ruthenium hydride complexes. acs.org The catalytic activity is dependent on the ligand structure and the presence of a base. acs.org While not directly studying this compound, this research highlights the importance of catalyst design in reactions leading to benzylamine derivatives. acs.org

Furthermore, the interplay between solvent and catalyst is crucial. In some cases, the solvent can actively participate in the catalytic cycle or influence the catalyst's solubility and stability. Theoretical models and computational analysis are instrumental in dissecting these complex interactions. montclair.edu By calculating the energy profiles of reaction pathways in different solvents and in the presence of various catalysts, researchers can predict the most favorable conditions for a desired transformation.

The effect of the solvent can also be highly specific, leading to different reaction outcomes. For instance, the reaction of 5-bromo-2-(3-methyl-2-butenyloxy)benzylidene-malonic acid dimethyl ester, a molecule with some structural similarities to a precursor of this compound, shows a strong solvent dependency. clockss.org In aprotic solvents, an intramolecular ene reaction occurs, while in protic solvents, other competitive reactions like intramolecular hetero-Diels-Alder and Claisen rearrangement are observed. clockss.org This demonstrates the critical role of the solvent in directing the chemoselectivity of a reaction. clockss.org

The following table summarizes the expected influence of different solvent types on reactions involving substituted benzylamines, based on general principles and findings from related studies.

| Solvent Type | Expected Influence on Reaction Kinetics | Expected Influence on Reaction Thermodynamics |

| Polar Protic | Can accelerate SN2 reactions by stabilizing the transition state and solvating the leaving group. May slow down reactions where the reactants are more strongly solvated than the transition state. | Can shift the equilibrium towards products that are more polar and better solvated. |

| Polar Aprotic | Favorable for many organic reactions as they can dissolve a wide range of reactants without participating in hydrogen bonding. Can significantly accelerate SN2 reactions. | The effect on equilibrium is dependent on the relative polarity of reactants and products. |

| Nonpolar | Generally used for reactions involving nonpolar reactants. Reaction rates may be slower for reactions involving charged species or polar transition states. | Favors the formation of less polar products. |

In the context of synthesizing or utilizing this compound, a systematic study of solvent and catalyst effects would be essential for process optimization. Such studies would likely involve screening a variety of solvents and catalysts and analyzing the reaction outcomes through techniques like chromatography and spectroscopy, complemented by theoretical calculations to understand the underlying reaction mechanisms.

Chemical Reactivity and Derivatization of 5 Bromo 2 Methoxy 3 Methylbenzylamine

Reactivity at the Aromatic Ring System

The substituted benzene (B151609) ring in 5-Bromo-2-methoxy-3-methylbenzylamine is amenable to several types of reactions, including further electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions that target the carbon-bromine bond.

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. msu.edu The existing methoxy (B1213986) (-OCH3), methyl (-CH3), and aminomethyl (-CH2NH2) groups on the ring influence the position of any new incoming electrophile. Both the methoxy and methyl groups are activating and ortho-, para-directing.

Common EAS reactions include:

Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is achieved using fuming sulfuric acid. This reaction is notable for being reversible. mdpi.com

Additional Halogenation: Further halogenation, such as chlorination or bromination, can occur in the presence of a Lewis acid catalyst. youtube.comyoutube.com The position of the new halogen is directed by the existing substituents.

The regioselectivity of these reactions on the this compound ring will be dictated by the combined electronic and steric effects of the substituents already present.

The bromine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ethz.ch

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. lmaleidykla.ltresearchgate.net This method is widely used to form biaryl compounds. The general applicability of Suzuki-Miyaura coupling extends to various halogenated heterocycles. lmaleidykla.lt An efficient method for the Suzuki-Miyaura cross-coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with (het)arylboronic acids has been developed using microwave promotion. lmaleidykla.lt

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgresearchgate.net This is a reliable method for the synthesis of aryl alkynes. scirp.org The Sonogashira coupling has been successfully applied to various bromoindoles and bromotryptophans. researchgate.net

These cross-coupling reactions significantly enhance the molecular complexity that can be built from the this compound scaffold. nih.govresearchgate.net

Transformations Involving the Benzylic Amine Functional Group

The primary amine of the benzylic aminomethyl group is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides or other alkylating agents. This can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of amides. This is a common strategy to introduce a wide variety of functional groups. For instance, reaction with methyl chloroformate can introduce a methoxycarbonyl group. nih.gov

Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. jetir.orgjcsp.org.pk This condensation reaction involves the formation of a carbon-nitrogen double bond (-C=N-). jcsp.org.pk The reaction is often catalyzed by an acid and involves the elimination of a water molecule.

Schiff bases are versatile intermediates in organic synthesis and have been prepared from a variety of substituted benzaldehydes and primary amines. nih.govresearchgate.net For example, 5-bromosalicylaldehyde can be condensed with amines to form Schiff base ligands. nih.gov

Modifications at the Methyl and Methoxy Substituents

The methyl and methoxy groups on the aromatic ring of this compound are amenable to specific chemical transformations, offering pathways to a variety of derivatives.

Demethylation of the Methoxy Group: The methoxy group (–OCH₃) can be cleaved to yield a phenolic hydroxyl group (–OH). This transformation is typically achieved using strong Lewis acids or proton acids. Reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers. The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Another common method involves heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The choice of reagent and reaction conditions can be influenced by the presence of other functional groups in the molecule.

| Reagent | Typical Conditions | Product |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | 4-Bromo-2-(aminomethyl)-6-methylphenol |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 4-Bromo-2-(aminomethyl)-6-methylphenol |

Oxidation of the Methyl Group: The methyl group (–CH₃) attached to the aromatic ring can be oxidized to various functional groups, including a formyl group (–CHO), a carboxyl group (–COOH), or a hydroxymethyl group (–CH₂OH). The outcome of the oxidation depends on the oxidizing agent and the reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl group to a carboxylic acid. Milder and more selective oxidizing agents are required to stop the oxidation at the aldehyde or alcohol stage. For instance, ceric ammonium nitrate (CAN) can be used for the selective oxidation of a methyl group to an aldehyde.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (KMnO₄) | Alkaline, heat | 5-Bromo-3-(aminomethyl)-2-methoxybenzoic acid |

| Ceric ammonium nitrate (CAN) | Acetonitrile (B52724)/water, heat | 5-Bromo-3-(aminomethyl)-2-methoxybenzaldehyde |

Hydrolysis and Oxidation Reactions of Related Functional Groups

The benzylamine (B48309) moiety of this compound is the primary site for hydrolysis and oxidation reactions, leading to the formation of benzyl (B1604629) alcohols, benzaldehydes, or benzoic acids.

Hydrolysis of the Benzylamine Group: While primary amines are generally stable to hydrolysis, under certain enzymatic or specific chemical conditions, the C-N bond can be cleaved to yield the corresponding benzyl alcohol. For instance, N-substituted formamide deformylase has been shown to catalyze the hydrolysis of N-substituted formamides to the corresponding amine and formate, and in the reverse reaction, can synthesize N-benzylformamide from benzylamine and formate. ias.ac.in This suggests that enzymatic pathways could potentially be explored for the hydrolysis of the benzylamine.

Oxidation of the Benzylamine Group: The benzylamine group can be oxidized to an imine, which can then be hydrolyzed to a benzaldehyde, or further oxidized to a benzoic acid. The choice of oxidant and reaction conditions determines the final product.

The oxidation of benzylamines to the corresponding aldimines can be achieved using reagents like cetyltrimethylammonium permanganate (CTAP). ias.ac.in The reaction is first order with respect to both the amine and CTAP and involves the cleavage of an α-C–H bond in the rate-determining step. ias.ac.in Further hydrolysis of the intermediate imine would yield the corresponding benzaldehyde. Stronger oxidizing conditions can lead directly to the carboxylic acid.

| Reaction | Reagent/Conditions | Product |

| Oxidation to Aldehyde | 1. Cetyltrimethylammonium permanganate (CTAP) 2. Hydrolysis | 5-Bromo-2-methoxy-3-methylbenzaldehyde (B3104036) |

| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO₄) | 5-Bromo-2-methoxy-3-methylbenzoic acid |

Cyclization Reactions Leading to Novel Heterocyclic Compounds

The strategic placement of the aminomethyl group ortho to the methoxy group and in proximity to the methyl and bromo substituents makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These intramolecular cyclization reactions can lead to the formation of fused ring systems with potential biological activity.

Synthesis of Quinazolines: Quinazolines and their derivatives are an important class of nitrogen-containing heterocyclic compounds. One common synthetic route involves the condensation of a 2-(aminomethyl)aniline derivative with an aldehyde or a nitrile. While this compound is not a direct precursor in this specific pathway, its derivatives, where the methyl group is converted to an amino group, could be utilized. Alternatively, oxidative cyclization strategies involving benzylamines have been developed for quinazoline synthesis. For example, a metal-free synthesis of 2-substituted quinazolines has been achieved through the green oxidation of o-aminobenzylamines. frontiersin.org

Synthesis of Isoindolinones: Isoindolinones are another class of heterocyclic compounds that can be synthesized from precursors containing a benzylamine moiety. Palladium-catalyzed C-H carbonylation of benzylamines provides a direct route to isoindolinone scaffolds. organic-chemistry.org In the case of this compound, this would involve the cyclization between the aminomethyl group and the ortho-methyl group, which would first need to be functionalized. A more direct approach could involve the ortho-lithiation of a suitably N-protected derivative, followed by cyclization. researchgate.net For instance, ortho-halogenated N-acylbenzylamines can be cyclized to dihydroisoquinolones. rsc.org

| Heterocyclic Product | General Synthetic Strategy | Potential Precursor from this compound |

| Quinazoline | Oxidative cyclization of a 2-(aminomethyl)aniline derivative with an aldehyde. | A derivative where the methyl group is converted to an amino group. |

| Isoindolinone | Palladium-catalyzed C-H carbonylation of a benzylamine. | The parent compound, with potential prior functionalization of the methyl group. |

| Dihydroisoquinolone | Cyclization of an ortho-halogenated N-acylbenzylamine. | N-acylated this compound. |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies from a Chemical Perspective

Synthesis and Characterization of Analogues with Modified Halogen Substituents (e.g., chloro, fluoro, iodo)

Quantitative structure-activity relationship (QSAR) analyses on substituted benzylamines have demonstrated that the electronic properties of substituents can significantly impact their reactivity. For instance, the rate of oxidation of para-substituted benzylamine (B48309) analogues by monoamine oxidase A (MAO-A) shows a strong correlation with the electron-withdrawing properties of the substituent. acs.orgacs.org This suggests that modifying the halogen at the 5-position could modulate the electronic nature of the aromatic ring and, consequently, its reactivity.

The synthesis of these halogenated analogues typically involves the selection of appropriately substituted starting materials. For example, starting with the corresponding halogenated m-cresol, a series of reactions including methoxylation, formylation, and subsequent reductive amination can yield the desired halogenated 2-methoxy-3-methylbenzylamine. The characterization of these analogues relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures.

Table 1: Halogenated Analogues of 2-Methoxy-3-methylbenzylamine

| Halogen Substituent (at C5) | Chemical Name | Anticipated Electronic Effect |

|---|---|---|

| -F | 5-Fluoro-2-methoxy-3-methylbenzylamine | Strongly electron-withdrawing |

| -Cl | 5-Chloro-2-methoxy-3-methylbenzylamine | Electron-withdrawing |

| -Br | 5-Bromo-2-methoxy-3-methylbenzylamine | Electron-withdrawing |

| -I | 5-Iodo-2-methoxy-3-methylbenzylamine | Weakly electron-withdrawing |

Exploration of Derivatives with Varied Alkoxy and Alkyl Substituents on the Aromatic Ring

The exploration of derivatives extends to modifying the alkoxy and alkyl groups on the aromatic ring to understand their steric and electronic contributions. Varying the methoxy (B1213986) group at the 2-position to other alkoxy groups (e.g., ethoxy, propoxy) or altering the methyl group at the 3-position can provide insights into how these changes affect the molecule's conformation and interactions.

Structure-activity relationship studies have shown that the binding of para-substituted benzylamine analogues can be correlated with the van der Waals volume of the substituent, with larger groups often leading to tighter binding. acs.orgacs.org This suggests that the size and shape of the alkoxy and alkyl substituents are important determinants of molecular recognition.

The synthesis of these derivatives can be achieved by employing starting materials with the desired alkyl and alkoxy substituents and following similar synthetic routes as for the parent compound. Characterization would involve a comparative analysis of their spectroscopic data to elucidate the structural changes.

Development of Chiral Derivatives and Enantioselective Synthesis Pathways

The introduction of chirality into the benzylamine scaffold, for instance by substitution at the benzylic carbon, opens up avenues for developing enantiomerically pure compounds. researchgate.net Chiral amines are of significant interest due to their potential for stereospecific interactions. The development of enantioselective synthesis pathways is crucial for accessing these chiral derivatives in high enantiomeric purity.

One approach to enantioselective synthesis is the use of chiral catalysts. For example, copper-catalyzed enantioselective aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines have been shown to produce chiral secondary benzylamines with high enantioselectivity. nih.gov Another strategy involves the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and can be subsequently removed. google.com Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution has also been reported for the construction of two stereocenters at the benzylic position. researchgate.net

These synthetic methodologies allow for the preparation of a wide range of chiral benzylamine derivatives, which are invaluable for studying stereoselective processes.

Synthesis and Characterization of Related Benzamide and Benzoic Acid Analogues

The amine functionality of benzylamine can be readily converted into an amide, leading to the corresponding benzamide analogues. These derivatives possess different chemical properties, including altered hydrogen bonding capabilities and polarity. Benzamide derivatives have been explored for a variety of applications and their synthesis is an important area of research. nih.gov

Similarly, oxidation of the benzylamine or a suitable precursor can yield the corresponding benzoic acid analogue, 5-bromo-2-methoxy-3-methylbenzoic acid. Benzoic acid derivatives serve as important intermediates in organic synthesis. The synthesis of related compounds like 2-bromo-5-methoxybenzoic acid and 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been reported, highlighting the accessibility of these structures. google.comthieme-connect.comrsc.org

The synthesis of benzamides can be achieved through the coupling of the corresponding benzoic acid with an amine or via the oxidative amidation of benzylamines. researchgate.net These analogues are characterized by spectroscopic methods, with particular attention to the vibrational frequencies of the amide and carboxylic acid groups in Infrared (IR) spectroscopy.

Table 2: Related Benzamide and Benzoic Acid Analogues

| Analogue Type | General Structure | Key Functional Group |

|---|---|---|

| Benzamide | 5-Br-2-MeO-3-Me-C6H2-CONH-R | Amide (-CONH-) |

| Benzoic Acid | 5-Br-2-MeO-3-Me-C6H2-COOH | Carboxylic Acid (-COOH) |

Design and Synthesis of Schiff Bases and Metal Complexes Derived from Structurally Related Phenolic Compounds

Structurally related phenolic compounds can be utilized as precursors for the synthesis of Schiff bases. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. nih.govnih.govclockss.org These compounds are versatile ligands capable of coordinating to a wide range of metal ions to form stable metal complexes. researchgate.net

The synthesis of Schiff bases from phenolic aldehydes and benzylamines is a straightforward process, often involving refluxing the reactants in an appropriate solvent. nih.govresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq The resulting Schiff base ligands can then be reacted with various metal salts to yield metal complexes. The characterization of these complexes involves techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography to determine their coordination geometry and electronic properties.

The formation of metal complexes can significantly alter the properties of the organic ligand, leading to new potential applications.

Investigation of Heterocyclic Analogues Derived from the Benzylamine Scaffold (e.g., pyridine (B92270) and thiophene derivatives)

Bioisosteric replacement is a common strategy in medicinal chemistry to modify the properties of a lead compound while retaining its desired activity. cambridgemedchemconsulting.comuniroma1.ithyphadiscovery.com In this context, the benzene (B151609) ring of this compound can be replaced with various heterocyclic rings, such as pyridine or thiophene, to generate heterocyclic analogues. enamine.netnih.gov

Pyridine and thiophene are common bioisosteres for the phenyl group. cambridgemedchemconsulting.com The introduction of a heteroatom into the aromatic ring alters its electronic distribution, dipole moment, and hydrogen bonding capacity, which can lead to improved properties. The synthesis of thiophene derivatives, for example, can be achieved through various cyclization reactions. nih.govespublisher.comscirp.orgresearchgate.netnih.gov

The investigation of these heterocyclic analogues provides valuable SAR data on the importance of the aromatic system for a given application. The synthesis and characterization of these compounds allow for a direct comparison of their properties with the parent benzylamine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-methoxy-3-methylbenzylamine, and how can reaction conditions be optimized?

- Methodology : A common approach involves functionalizing a pre-brominated aromatic precursor. For example, starting with 5-Bromo-2-methoxy-3-methylbenzoic acid (CAS 808750-20-1), reductive amination using sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd-C) can yield the benzylamine derivative . Optimization includes adjusting solvent polarity (e.g., THF vs. MeOH), temperature (25–60°C), and stoichiometry of the reducing agent to minimize side reactions like over-reduction.

- Validation : Monitor reaction progress via TLC (Rf comparison) or LC-MS to detect intermediates. Purity can be enhanced using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for brominated aryl), methoxy (-OCH₃, δ ~3.8 ppm), and benzylamine (-CH₂NH₂, δ ~3.3 ppm) .

- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₉H₁₂BrNO⁺: 230.0084).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : After aqueous workup, use column chromatography with silica gel and a hexane/ethyl acetate (3:1) gradient. For persistent impurities, recrystallization in ethanol/water (7:3) improves purity (>98% by HPLC) .

- Troubleshooting : If amine oxidation occurs (e.g., forming nitro byproducts), add antioxidants like BHT (0.1 wt%) during purification .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its regioselectivity in cross-coupling reactions?

- Methodology : The bromine atom acts as a directing group in Suzuki-Miyaura couplings. However, the methoxy group at position 2 and methyl at position 3 create steric hindrance, favoring coupling at the para position (relative to bromine). Computational DFT studies (e.g., Gaussian 16) can model electron density maps to predict reactivity .

- Experimental Design : Test couplings with Pd(PPh₃)₄ and aryl boronic acids under inert conditions. Compare yields for ortho vs. para products via GC-MS .

Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can degradation be mitigated?

- Findings : The benzylamine group is prone to oxidation, forming nitro derivatives in the presence of H₂O₂ or O₂. Under strong acids (e.g., HCl), debromination may occur.

- Mitigation Strategies : Store under nitrogen at –20°C . Use scavengers like ascorbic acid in oxidative environments. For acid-sensitive reactions, employ mild conditions (e.g., AcOH instead of H₂SO₄) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Case Study : The compound is a key intermediate in synthesizing kinase inhibitors. For example, coupling with pyridine-3-boronic acid yields a scaffold for ATP-binding pocket targeting. Biological assays (e.g., IC₅₀ measurements) require HPLC-purified intermediates (>99% purity) to avoid false positives .

- Data Contradiction : Some studies report reduced activity when the methyl group is replaced with bulkier substituents, highlighting the need for SAR analysis .

Q. What computational tools can predict the reactivity of this compound in novel reaction systems?

- Methodology : Use Schrödinger’s Maestro for docking studies or AutoDock Vina to model interactions with biological targets. For reaction mechanism insights, employ Gaussian 16 to calculate transition-state energies and Fukui indices for electrophilic/nucleophilic sites .

- Validation : Correlate computational predictions with experimental kinetic data (e.g., Hammett plots) .

Key Recommendations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.